S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate
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Overview
Description
S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate: is an organic compound with the molecular formula C12H12N2OS It is characterized by the presence of a pyrazole ring substituted with a methyl group and a phenyl ring attached to an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate typically involves the reaction of 4-(2-methylpyrazol-3-yl)phenyl ethanethioate with appropriate reagents under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl derivatives.
Scientific Research Applications
Chemistry: S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
- S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate
- S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanesulfonate
- S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanesulfonamide
Uniqueness: this compound is unique due to its specific combination of a pyrazole ring, phenyl ring, and ethanethioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
S-[4-(2-methylpyrazol-3-yl)phenyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9(15)16-11-5-3-10(4-6-11)12-7-8-13-14(12)2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRWLVMPEFHGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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